molecular formula C18H21NO2 B5155281 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

Cat. No. B5155281
M. Wt: 283.4 g/mol
InChI Key: RRWNOMXHDJIPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide, also known as DMBA, is a synthetic compound that has gained interest in the scientific community due to its potential use in various research applications. DMBA is a member of the acetamide family of compounds and has a molecular weight of 305.4 g/mol.

Mechanism of Action

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide exerts its analgesic effects through the activation of the mu opioid receptor. The mu opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain. 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide binds to the mu opioid receptor and activates a signaling cascade that ultimately leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been shown to have anti-inflammatory effects and to modulate the immune system. 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. Additionally, 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has a well-characterized mechanism of action, making it a useful tool for investigating the opioid system. However, 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has a relatively low potency compared to some other opioid agonists, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of new analgesics based on the structure of 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide. Researchers may also investigate the potential use of 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide in the treatment of other conditions, such as inflammation and immune-related disorders. Additionally, there is a need for further research into the long-term effects of 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide and its potential for abuse and addiction.

Synthesis Methods

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form 2,5-dimethylphenylacetyl chloride. The resulting compound is then reacted with 4-methoxybenzylamine to form 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide. The purity of 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been used in various scientific research applications, including but not limited to, the study of pain and inflammation, the development of analgesics, and the investigation of the opioid system. 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the development of new pain medications. Additionally, 2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide has been used to study the effects of opioids on the central nervous system and to investigate the mechanisms underlying opioid tolerance and dependence.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-5-14(2)16(10-13)11-18(20)19-12-15-6-8-17(21-3)9-7-15/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWNOMXHDJIPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)acetamide

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